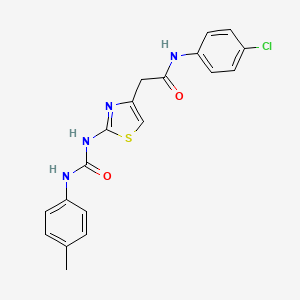

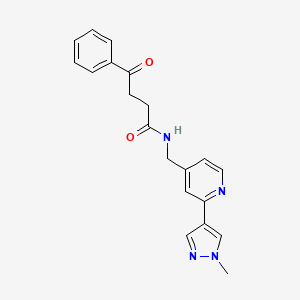

![molecular formula C13H15NO3 B2729145 6-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 2197056-92-9](/img/structure/B2729145.png)

6-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one, also known as MI-136, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. MI-136 belongs to the family of spirooxindoles, which are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties.

Applications De Recherche Scientifique

Colorimetric Detection of Metal Ions

A novel spirooxazine derivative exhibited superior selectivity and sensitivity for colorimetric detection of CH3Hg+ over other cations, including Hg2+. This finding underscores the potential of spiro compounds in environmental monitoring and analytical chemistry (Supak Pattaweepaiboon et al., 2020).

Photochromic Properties and Synthesis

Research on spiro[indoline-naphthaline]oxazine derivatives highlighted their excellent photochromic properties in different solvents, demonstrating the utility of these compounds in developing photoresponsive materials (Hong Li et al., 2015).

Corrosion Inhibition

Spiropyrimidinethiones, with a similar structural motif, showed significant corrosion inhibition effects on mild steel in acidic solutions, presenting a potential for these compounds in industrial applications (M. Yadav et al., 2015).

Synthesis Techniques and Catalysis

A study demonstrated the selective synthesis of spirooxindoles via a two-step reaction, showcasing the versatility of spiro compounds in organic synthesis and the potential for generating complex molecules with significant biological activity (Jing Sun et al., 2019).

Green Corrosion Inhibitors

Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives were identified as novel green corrosion inhibitors for mild steel in hydrochloric acid medium, highlighting their environmental friendliness and efficacy in protecting metals (N. Gupta et al., 2018).

Photochemistry of Spiropyran Metal Complexes

The study of spiropyran (SP) metal complexes revealed photoresponsive behavior crucial for the development of smart materials in material science, indicating the role of spiro compounds in advancing materials engineering (T. Feuerstein et al., 2019).

Propriétés

IUPAC Name |

6-methoxyspiro[1H-indole-3,4'-oxane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-16-9-2-3-10-11(8-9)14-12(15)13(10)4-6-17-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZPNHNBNUXVDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3(CCOCC3)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

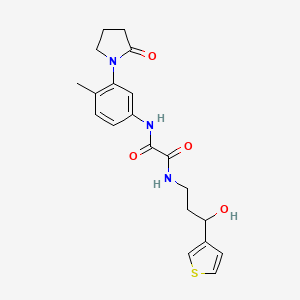

![(2S)-2-Amino-N-[4-(hydroxymethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B2729062.png)

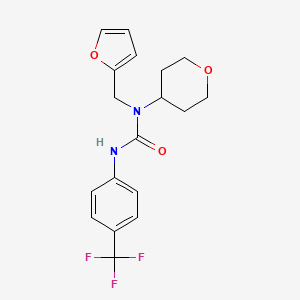

![Dimethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]butanedioate](/img/structure/B2729065.png)

![Tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate](/img/structure/B2729073.png)

![2-[Benzyl(methyl)amino]-4-isopropylpyrimidine-5-carboxylic acid](/img/structure/B2729074.png)

![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-phenylacetamide](/img/structure/B2729078.png)

![4-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2729083.png)

![2-[[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2729085.png)